4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride
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Overview
Description
4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride is a chemical compound with the molecular formula C15H21ClN2O4S. It is primarily used in proteomics research and is known for its role in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride typically involves multiple steps. One common method includes the following steps:
Formation of the piperidine derivative: The starting material, 4-methylpiperidine, is reacted with acetic anhydride to form 4-methylpiperidin-1-yl acetate.
Acetylation: The piperidine derivative is then acetylated with 4-methoxy-3-aminobenzenesulfonyl chloride under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Scientific Research Applications
4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in proteomics research to modify proteins and study their interactions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl chloride: Lacks the piperidine and acetylamino groups, making it less versatile in certain reactions.
3-[2-(4-Methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride: Lacks the methoxy group, which can affect its reactivity and applications.
Uniqueness
4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride is unique due to the presence of both the methoxy and piperidine groups, which enhance its reactivity and make it suitable for a wider range of applications in research and industry .
Properties
IUPAC Name |
4-methoxy-3-[(4-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-10-5-7-17(8-6-10)14(18)16-12-9-11(22(15,19)20)3-4-13(12)21-2/h3-4,9-10H,5-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCORNSAEDARNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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